1-Methylphosphirane

Descripción

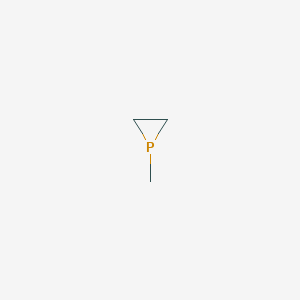

Structure

2D Structure

Propiedades

Número CAS |

21658-91-3 |

|---|---|

Fórmula molecular |

C3H7P |

Peso molecular |

74.06 g/mol |

Nombre IUPAC |

1-methylphosphirane |

InChI |

InChI=1S/C3H7P/c1-4-2-3-4/h2-3H2,1H3 |

Clave InChI |

CXYFGXNSRDSPQE-UHFFFAOYSA-N |

SMILES canónico |

CP1CC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Reactivity in Nucleophilic Substitution Reactions

1-Methylphosphirane exhibits distinct reactivity compared to analogous phosphiranes, particularly in nucleophilic substitution at the phosphorus atom. Key findings include:

- Rate Constants : The reaction of this compound with dimethylphosphide (PMe⁻₂) proceeds via attack at phosphorus, yielding Me₂P-PMe⁻ and ethylene. The rate constant (k = 1.1 × 10¹³ L mol⁻¹ s⁻¹ at 25°C) is seven orders of magnitude higher than for mechanisms involving carbon attack .

- Comparison with 1-Phenylphosphirane: Experimental studies on 1-phenylphosphirane show analogous reactivity trends, with nucleophilic substitution favoring phosphorus over carbon.

Table 1: Kinetic Parameters for Nucleophilic Substitution in Phosphiranes

Conformational and Configurational Properties

The methyl substituent in this compound significantly impacts conformational equilibria in polymer derivatives:

- Polymer Flexibility : Poly(this compound) exhibits distinct conformational entropy (Sconf) compared to poly(1-phenylphosphirane). The methyl group reduces steric hindrance, enabling greater rotational freedom in the polymer backbone .

- Comparison with Poly(N-methylethylene imine) (PMEI) : PMEI, a structurally similar polycation, has a higher Sconf (24.3 J K⁻¹ mol⁻¹) than poly(ethylene oxide) (PEO, 17.8 J K⁻¹ mol⁻¹) in aqueous solutions. This suggests that this compound-derived polymers may exhibit enhanced flexibility compared to other hydrophilic polymers .

Table 2: Conformational Entropy of Polymers

| Polymer | Sconf (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|

| Poly(this compound) | Not explicitly reported | |

| Poly(1-phenylphosphirane) | Lower than methyl analog | |

| PMEI | 24.3 | |

| PEO | 17.8 |

Photochemical Behavior in Transition Metal Complexes

This compound forms stable complexes with transition metals, such as tungsten pentacarbonyl (W(CO)₅). Key comparisons include:

- Ligand Dissociation Pathways: Irradiation of this compound-W(CO)₅ in inert matrices (argon/xenon) results in equatorial CO ligand dissociation, forming cis-W(CO)₄-phosphirane. In CO matrices, phosphine dissociation dominates .

- Comparison with Other Phosphirane Complexes : While direct data on analogous complexes (e.g., 1-phenylphosphirane-W(CO)₅) are lacking, the methyl group’s smaller size likely reduces steric constraints during ligand dissociation compared to bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.